![molecular formula C8H10OSe B14732170 [2-(Methylselanyl)phenyl]methanol CAS No. 6518-77-0](/img/structure/B14732170.png)
[2-(Methylselanyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methylselanyl)phenyl]methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl ring substituted with a methylselanyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylselanyl)phenyl]methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methylselanyl nucleophile, followed by reduction to introduce the hydroxymethyl group. The reaction conditions typically involve the use of a strong base and a polar aprotic solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium on carbon may be employed to facilitate the reduction step .
Chemical Reactions Analysis
Types of Reactions
[2-(Methylselanyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding methylselanylphenylmethane.
Substitution: The methylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Formation of [2-(Methylselanyl)phenyl]methanal or [2-(Methylselanyl)phenyl]methanoic acid.
Reduction: Formation of [2-(Methylselanyl)phenyl]methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
[2-(Methylselanyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which [2-(Methylselanyl)phenyl]methanol exerts its effects involves interactions with various molecular targets. The methylselanyl group can participate in redox reactions, potentially modulating oxidative stress in biological systems. The hydroxymethyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanol: Lacks the methylselanyl group, resulting in different chemical properties and reactivity.
[2-(Methylthio)phenyl]methanol: Contains a methylthio group instead of a methylselanyl group, leading to different redox properties.
[2-(Methylsulfonyl)phenyl]methanol: Features a methylsulfonyl group, which significantly alters its chemical behavior.
Uniqueness
[2-(Methylselanyl)phenyl]methanol is unique due to the presence of the methylselanyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in various scientific disciplines .
Properties
CAS No. |
6518-77-0 |
|---|---|
Molecular Formula |
C8H10OSe |
Molecular Weight |
201.13 g/mol |
IUPAC Name |
(2-methylselanylphenyl)methanol |
InChI |
InChI=1S/C8H10OSe/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 |
InChI Key |
IQPQYWCMWXDMGT-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=CC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



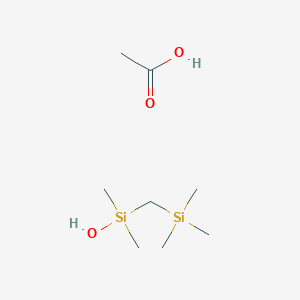
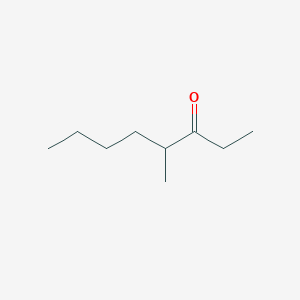
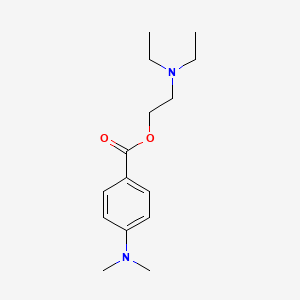

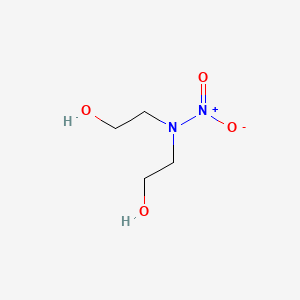

![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)

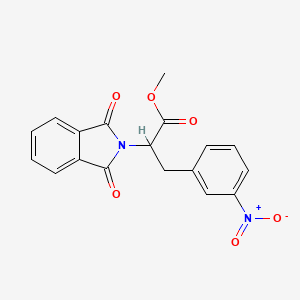

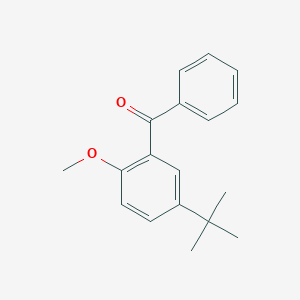
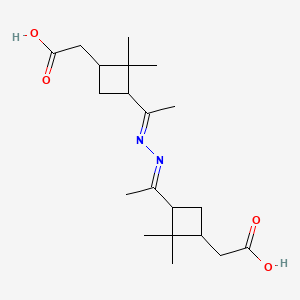
![4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid](/img/structure/B14732174.png)
